2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:
- 7-(4-Fluorophenyl) substituent: Enhances electronic interactions with biological targets due to fluorine’s electronegativity .
- 2,5-Dimethyl groups: Improve steric stability and influence metabolic resistance .
- 2-Methoxyethyl ester: Modulates solubility and bioavailability compared to simpler esters like ethyl or methyl .
This compound’s design aligns with medicinal chemistry strategies to balance lipophilicity, solubility, and target affinity.
Properties
Molecular Formula |
C17H19FN4O3 |
|---|---|
Molecular Weight |
346.36 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O3/c1-10-14(16(23)25-9-8-24-3)15(12-4-6-13(18)7-5-12)22-17(19-10)20-11(2)21-22/h4-7,15H,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
IFJQDMDYMICWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)F)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One-pot synthesis methods have been developed to efficiently produce triazolopyrimidine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex molecules.
Biology: It has shown potential as a neuroprotective and anti-inflammatory agent.
Medicine: It is being investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Computational and Experimental Insights
- ChemGPS-NP Modeling : Suggests the target compound occupies a distinct chemical space compared to chlorophenyl/bromophenyl analogues, with better predicted solubility and target selectivity.
- XGBoost Algorithms : Predict superconducting properties but are adaptable for triazolopyrimidine property prediction (e.g., RMSE = 9.091 K in prior studies).
- Crystal Structures : Reveal π-stacking interactions in ethyl 7-(2-chlorophenyl)-..., which may inform the target’s solid-state behavior.
Biological Activity
The compound 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The introduction of the 4-fluorophenyl group and the methoxyethyl moiety is crucial for enhancing biological activity. The synthesis pathways often utilize standard organic reactions such as nucleophilic substitutions and cyclization processes.
Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives similar to our compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The IC50 values for these compounds often range from 20 to 50 μM, indicating moderate potency against these cell lines .
The proposed mechanism of action for triazolo-pyrimidine derivatives involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications on the triazole and pyrimidine rings significantly affect biological activity. For example:
- Electron-withdrawing groups (like fluorine) on the phenyl ring enhance cytotoxicity.
- The presence of a methoxyethyl group increases solubility and bioavailability, contributing to improved therapeutic efficacy .
Case Studies
- Case Study on MDA-MB-231 Cells : A series of synthesized triazolo-pyrimidines were tested against MDA-MB-231 cells, showing that compounds with electron-withdrawing substituents exhibited higher cytotoxicity compared to their electron-donating counterparts. This highlights the importance of electronic effects in designing effective anticancer agents .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with triazolo-pyrimidine derivatives. These studies are crucial for assessing the therapeutic potential and safety profile before clinical trials can be initiated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
